molecular formula C20H14N4OS B2871584 Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034323-37-8

Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2871584
CAS No.: 2034323-37-8
M. Wt: 358.42
InChI Key: FYKFAEZHIAABDE-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound. It has been studied in the context of various applications, including as a potential anti-cancer agent and in the treatment of fibrosis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methylpyridin-2-yl)pyrazoles and 3(5)-(6-methylpyridin-2-yl)-4-(thieno[3,2,-c]pyridin-2-yl)pyrazoles have been synthesized and evaluated for their kinase inhibitory activities .

Scientific Research Applications

Molecular Aggregation Studies

Research on thiadiazolylbenzene derivatives highlights their aggregation behavior in different solvents, revealing that molecular aggregation is significantly influenced by the solvent type and concentration. This understanding is crucial for designing materials with specific optical properties, such as those used in organic light-emitting diodes (OLEDs) and sensors (Matwijczuk et al., 2016).

Electron-Accepting Materials for Electrochromics

Thiadiazolopyridine has been identified as a superior electron acceptor compared to its analogs, leading to the development of novel electrochromic materials. These materials exhibit rapid switching and high coloration efficiency, making them promising for applications in smart windows and display technologies (Ming et al., 2015).

Antimicrobial and Anti-Inflammatory Agents

Compounds derived from benzo[b]thiophene have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Such compounds are valuable in the pharmaceutical industry for developing new medications (Isloor et al., 2010).

Synthesis of Semiconducting Polymers

Benzo[d][1,2,3]thiadiazole derivatives have been utilized in the synthesis of high-performance semiconducting polymers for optoelectronic applications. These polymers show excellent optoelectronic properties, suitable for use in transistors, solar cells, and other electronic devices (Chen et al., 2016).

Novel Antiulcer Agents

Research into imidazo[1,2-a]pyridines substituted at the 3-position has explored their potential as antiulcer agents, demonstrating the versatility of thiadiazole derivatives in medicinal chemistry (Starrett et al., 1989).

Future Directions

Given the potential applications of this compound in cancer treatment and fibrosis , future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS/c25-20(16-1-3-17-18(12-16)23-26-22-17)24-10-7-15-11-14(2-4-19(15)24)13-5-8-21-9-6-13/h1-6,8-9,11-12H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKFAEZHIAABDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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